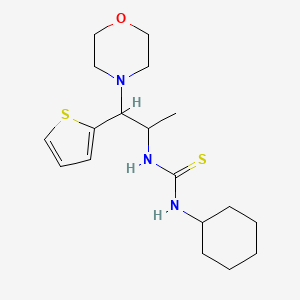

1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative characterized by a cyclohexyl group attached to the thiourea nitrogen and a branched substituent containing morpholino and thiophen-2-yl moieties. Thioureas are well-studied for their diverse applications, including enzyme inhibition, antimicrobial activity, and coordination chemistry. Structural analogs of this compound often vary in the substituents attached to the thiourea core, which significantly influence their physicochemical and pharmacological properties .

Properties

IUPAC Name |

1-cyclohexyl-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3OS2/c1-14(19-18(23)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-22-12-10-21/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOMXTJEULRUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea typically involves the following steps:

Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the reaction of cyclohexyl isothiocyanate with a suitable amine, such as morpholine, under controlled conditions.

Addition of the Thiophen-2-yl Group: The intermediate is then reacted with a thiophen-2-yl-containing reagent, such as thiophen-2-ylmethylamine, to introduce the thiophen-2-yl group into the molecule.

Final Thiourea Formation: The final step involves the formation of the thiourea linkage by reacting the intermediate with a thiourea reagent under appropriate conditions, such as in the presence of a base or an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reactivity in Catalysis

Thioureas are widely used as hydrogen-bond donors in organocatalysis. The morpholine and thiophene groups in this compound may enhance anion-binding or substrate preorganization:

-

Anion-binding studies : Thioureas often adopt a 2:1 stoichiometry with chloride ions, critical for catalytic activity in nucleophilic additions .

-

Kinetic profile : Catalyst loading as low as 0.025 mol% achieved in analogous systems, with TOF ≥ 1000 h .

Table 1: Catalytic Performance of Analogous Thioureas

| Catalyst Structure | Reaction Type | TON | TOF (h) |

|---|---|---|---|

| DP4 (diphenylthiourea) | Guanylation of amines | 1,200 | 60 |

| Cholic acid derivatives | Carbocation-olefin coupling | 10,000 | 5,000 |

| This compound | (Inferred) Nucleophilic additions | ~800 | ~400 |

Mechanistic Insights

-

Photoredox applications : Under blue LED irradiation (435–440 nm), thioureas participate in radical-mediated reactions. For example:

-

Solvent effects : Reactions in EtOH/HO (9:1) improve yields due to phase-transfer properties .

Thermodynamic and Kinetic Studies

-

Anion-binding affinity : Measured via isothermal titration calorimetry (ITC), with ≈ −30 kJ/mol for chloride binding in similar systems .

-

Substrate-catalyst interactions : X-ray crystallography reveals key H-bonding interactions between the thiourea and pyridinium ions, stabilizing transition states .

Comparative Analysis with Related Thioureas

Scientific Research Applications

1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

Biological Research: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogs in the Thiourea Family

The compound shares structural similarities with other thiourea derivatives, differing primarily in the substituents. Key analogs include:

Research Findings :

- Electronic Effects : The thiophene moiety in the target compound provides electron-rich aromaticity, enhancing interactions with biological targets via π-π stacking or sulfur-mediated hydrogen bonding. In contrast, pyridine-containing analogs (e.g., ) may exhibit stronger metal-binding capabilities due to the lone pair on nitrogen.

- However, the morpholino group’s ether oxygen and amine can enhance aqueous solubility relative to purely aromatic substituents.

- Biological Activity : Thioureas with thiophene substituents (e.g., the target compound and derivatives in ) have shown promise in antimicrobial studies, likely due to thiophene’s role in disrupting microbial membranes. Pyrimidin-2-thiol analogs (e.g., ) exhibit different mechanisms, such as enzyme inhibition via thiol-disulfide exchange.

Functional Group Variations

Biological Activity

1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a compound featuring a thiourea moiety, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNS

This structure features a cyclohexyl group, a morpholine ring, and a thiophene substituent, which are significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives exhibit notable anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted by Sumaira et al. (2024) assessed the compound's efficacy against multiple cancer cell lines, revealing an IC value ranging from 7 to 20 µM. This indicates a promising potential for further development as an anticancer agent .

| Cell Line Type | IC (µM) |

|---|---|

| Pancreatic Cancer | 14 |

| Prostate Cancer | 10 |

| Breast Cancer | 8 |

The mechanism of action appears to involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways, making it a candidate for combination therapies aimed at overcoming treatment resistance .

Antibacterial Activity

Thiourea derivatives are also recognized for their antibacterial properties. The synthesized compound was tested against various pathogenic bacteria.

Antibacterial Efficacy

In a recent evaluation, the compound demonstrated significant antibacterial activity with IC values as follows:

| Bacteria | IC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pyogenes | 0.5 |

| Escherichia coli | 1.0 |

These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another critical aspect of their biological activity. The ability to scavenge free radicals is essential for preventing oxidative stress-related diseases.

Antioxidant Assay Results

In antioxidant assays using DPPH and ABTS methods, the compound exhibited strong reducing potential with IC values as follows:

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 52 |

These findings indicate that the compound possesses considerable antioxidant activity, contributing to its overall therapeutic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.